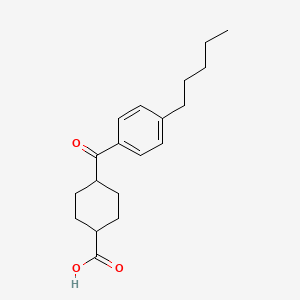

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is a chiral compound with the molecular formula C19H26O3 It is known for its unique structural properties, which include a cyclohexane ring substituted with a pentylbenzoyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

Introduction of the Pentylbenzoyl Group: The pentylbenzoyl group can be introduced via Friedel-Crafts acylation. This reaction involves the use of an acyl chloride (4-pentylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in anhydrous solvents.

Substitution: SOCl2, PBr3, under reflux conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of acyl chlorides or bromides.

Aplicaciones Científicas De Investigación

Material Science Applications

Liquid Crystals

Cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is utilized in the formulation of liquid crystal displays (LCDs). Its structural properties contribute to the alignment and stabilization of liquid crystal molecules, enhancing the performance and efficiency of LCD devices. The compound acts as a photoalignment agent, enabling the control of liquid crystal orientation through light exposure, which is critical for optimizing display characteristics such as response time and contrast ratio.

Case Study: Photoalignment in LCDs

A study demonstrated that incorporating azobenzene-containing polymers with similar structural features improved the anchoring strength at the liquid crystal interface significantly. This enhancement allowed for better manipulation of the liquid crystal director, which is essential for high-performance displays .

Pharmaceutical Applications

Therapeutic Agents

this compound serves as an intermediate in synthesizing various therapeutic agents. Its derivatives are explored for their potential in treating metabolic disorders and other diseases due to their ability to modulate biological pathways effectively.

Case Study: Dipeptide Synthesis

Research has indicated that derivatives of cyclohexanecarboxylic acids can be used to synthesize dipeptides that exhibit therapeutic properties, including anti-diabetic effects. The synthesis process often involves transforming cis-forms into more active trans-forms through chemical reactions, enhancing their pharmaceutical efficacy .

Chemical Synthesis and Intermediates

This compound is also significant in chemical synthesis as an intermediate for producing other valuable compounds. Its reactivity allows for various transformations that yield products with diverse applications in both industrial and laboratory settings.

Mecanismo De Acción

The mechanism of action of cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural properties and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparación Con Compuestos Similares

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid can be compared with other similar compounds such as:

trans-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid: Differing in the spatial arrangement of substituents.

4-(4-Pentylbenzoyl)benzoic acid: Lacking the cyclohexane ring.

4-(4-Pentylphenyl)butanoic acid: Having a different alkyl chain length.

Actividad Biológica

cis-4-(4-Pentylbenzoyl)cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a pentylbenzoyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological molecules, which may influence its activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can alter enzyme activity or receptor signaling pathways, leading to various downstream effects in biological systems.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example, lipopeptide antibiotics that include similar structural motifs have shown efficacy against resistant bacterial strains, suggesting a potential role for this compound in antibiotic development .

Toxicological Studies

Toxicological assessments have highlighted the compound's effects on cellular systems. In vitro studies have demonstrated that exposure can lead to dysregulation of gene expression related to lipid metabolism and xenobiotic processing, which are critical for understanding its safety profile and potential therapeutic applications .

Case Studies

- Cell Culture Studies : In cell culture experiments, this compound was shown to affect the expression of genes involved in metabolic pathways. Notably, genes such as CYP1A4 (involved in drug metabolism) were significantly upregulated, indicating a potential for this compound to influence metabolic processes .

- Animal Models : In vivo studies using animal models have also been conducted to assess the pharmacokinetics and bioavailability of the compound. These studies revealed that the compound is metabolized in a manner similar to other cyclohexane derivatives, suggesting it may share common pathways with known drugs .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(4-pentylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(21)22/h6-9,16-17H,2-5,10-13H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWXIGMTNZJLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.